molecular formula C18H27NO4 B5203635 Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate

Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate

Cat. No.: B5203635
M. Wt: 321.4 g/mol
InChI Key: JGMWAXDGISWFHZ-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethoxy and methoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperidine-2-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)

Major Products Formed

Scientific Research Applications

Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect signaling pathways related to inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperidine
  • Ethyl 1-[(3-methoxy-4-ethoxyphenyl)methyl]piperidine-2-carboxylate

Uniqueness

Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research .

Properties

IUPAC Name

ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-4-22-17-12-14(9-10-16(17)21-3)13-19-11-7-6-8-15(19)18(20)23-5-2/h9-10,12,15H,4-8,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMWAXDGISWFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCCC2C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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